3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a thiazolopyridinyl group, and a propanamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, Schiff bases of similar compounds have been synthesized via [3+3]-cyclocodensation, acylation, and alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Thiazolo[5,4-d]thiazole derivatives are known to have high oxidative stability and a rigid planar structure .Scientific Research Applications
Organic Electroluminescent Devices (OLEDs)
The compound’s structure includes a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9’-spirobifluorene fragment as the electron donor (D) . These key features are connected through a thiophene π-linker. The fully π-conjugated structure of this compound results in excellent electronic properties, including energy gaps falling within the range of 2.5–3.0 eV. Due to its appropriate thermal stability and valuable photophysical properties, it serves as an excellent host material for OLEDs . When used as a host, it exhibits yellowish-green and yellow-green emissions, which is unique for organic-small molecules . These properties make it promising for developing novel, lightweight, and fully organic dopants for electroluminescent devices.
Optoelectronic Materials
The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . Researchers have explored its potential in optoelectronic materials, including solar cells, light-emitting diodes (LEDs), and photovoltaic devices. Its ability to efficiently transport charge carriers and its stability under various conditions make it an attractive candidate for such applications.
Semiconducting Polymers
The thiazolo[5,4-d]thiazole-based semiconducting polymer PCDTTz (alternating thiazolothiazole and carbazole units) has been synthesized . PCDTTz exhibits a field-effect carrier mobility of up to 3.8 × 10^−3 cm^2 V^−1 s^−1 and has been used in bulk heterojunction solar cells . Its performance highlights the compound’s potential in organic electronics and photovoltaics.
Materials Science and Nanotechnology
Thiazolo[5,4-d]thiazoles, including this compound, are interesting building blocks for designing functional materials. Their rigid planar structure and π-conjugation make them suitable for nanoscale applications, such as molecular wires, organic field-effect transistors (OFETs), and molecular switches.
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-11-4-15(5-12-18)6-13-20(26)24-17-9-7-16(8-10-17)21-25-19-3-2-14-23-22(19)28-21/h2-5,7-12,14H,6,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCNIQXZRICPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.